Eltrombopag olamine is the ethanolamine salt of Eltrombopag. Eltrombopag is a small-molecule, non-peptide thrombopoietin receptor agonist [, ]. Chemically, it is known as 3′-{2-[(Z)-1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2′-hydroxy-3-biphenylcarboxylic acid bis(2-hydroxyethanaminium) salt.
Eltrombopag olamine is a synthetic small molecule primarily used as a thrombopoietin receptor agonist. This compound is notably utilized in the treatment of conditions characterized by thrombocytopenia, such as chronic immune thrombocytopenic purpura and aplastic anemia. Eltrombopag olamine functions by stimulating the production of platelets in the bone marrow, thus increasing platelet counts in patients with low platelet levels.
Eltrombopag olamine is classified as an oral medication and falls under the category of hematopoietic agents. It is marketed under various trade names, with Promacta being one of the most recognized. The compound is derived from a series of chemical modifications starting from 2-bromo-6-nitrophenol, leading to its final active pharmaceutical ingredient form through complex synthetic pathways.
The synthesis of eltrombopag olamine involves several key steps:
This synthetic route is noted for its efficiency and cost-effectiveness, making it suitable for industrial production.
Eltrombopag olamine has a complex molecular structure characterized by multiple functional groups. Its chemical formula is , and it has a molecular weight of approximately 382.42 g/mol. The structural representation includes:
The compound's structure can be visualized through its IUPAC name: 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid .
The primary reactions involved in the synthesis of eltrombopag olamine include:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of eltrombopag olamine.
Eltrombopag olamine exerts its therapeutic effects by acting as an agonist at the thrombopoietin receptor (MPL). Upon binding to this receptor, eltrombopag stimulates megakaryocyte proliferation and differentiation in the bone marrow, leading to an increase in platelet production. This mechanism is particularly beneficial in patients with thrombocytopenia, as it directly addresses the underlying issue of insufficient platelet production.
Clinical studies have demonstrated that eltrombopag olamine effectively increases platelet counts in patients with chronic immune thrombocytopenic purpura, thereby reducing the risk of bleeding complications associated with low platelet levels .
Eltrombopag olamine exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an oral medication.
Eltrombopag olamine is primarily used in clinical settings for:
Research continues into other potential applications of eltrombopag olamine, including its use in various hematologic disorders where increased platelet counts are beneficial .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2